4-Cyclopropylpicolinaldehyde
Description
4-Cyclopropylpicolinaldehyde is a heterocyclic aldehyde featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and an aldehyde functional group. Its structure combines the aromaticity of pyridine with the steric and electronic effects of the cyclopropyl group, which may influence reactivity and binding properties in biological systems.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-cyclopropylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-9-5-8(3-4-10-9)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
UIIUOZIVDVOQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Properties
Notes:
- The similarity scores (0.92–0.96) suggest these analogues share core structural motifs, such as cyclopropyl or aromatic systems. However, specific functional group variations (e.g., aldehyde vs. aniline) likely lead to differences in reactivity and applications.
- The absence of detailed physicochemical or biological data in the provided evidence precludes a direct functional comparison (e.g., solubility, stability, binding affinity).
Functional Group Analysis
- Aldehyde vs. Carboxylic Acid : describes 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which shares a heterocyclic backbone but replaces the aldehyde with a carboxylic acid. Carboxylic acids typically exhibit higher polarity and hydrogen-bonding capacity compared to aldehydes, impacting solubility and intermolecular interactions .
- Cyclopropyl Substituents: The cyclopropyl group in 4-Cyclopropylpicolinaldehyde may confer steric hindrance and unique electronic effects compared to non-cyclopropyl analogues. For example, cyclohexyl substituents (as in ’s 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) introduce bulkier, more lipophilic characteristics .
Limitations of Available Data
The provided evidence lacks critical details for a rigorous comparison:
- No physicochemical data (e.g., melting point, logP) for this compound or its analogues.
- No biological or toxicity studies specific to the compound. highlights that toxicological properties of structurally complex analogues often remain understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
